molecular formula C6H5NO3 B014830 5-Hydroxypyridine-2-carboxylic acid CAS No. 15069-92-8

5-Hydroxypyridine-2-carboxylic acid

Cat. No.: B014830
CAS No.: 15069-92-8
M. Wt: 139.11 g/mol
InChI Key: CGRRUFNHHQCLDZ-UHFFFAOYSA-N
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Description

U-0126 is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) isoforms MEK1 and MEK2. It is widely used in scientific research to study cell signaling pathways, particularly those involved in cancer, inflammation, and neurodegenerative diseases. U-0126 is known for its ability to inhibit the MEK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of U-0126 involves several steps, starting with the preparation of the core structure, bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile. The process typically includes the following steps:

Industrial Production Methods

Industrial production of U-0126 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may include continuous flow synthesis and advanced purification techniques to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

U-0126 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxide, sulfone, and various substituted derivatives, which can be further studied for their biological activities .

Scientific Research Applications

U-0126 has a wide range of applications in scientific research:

Mechanism of Action

U-0126 exerts its effects by inhibiting the activity of MEK1 and MEK2, which are key components of the MEK/ERK signaling pathway. This pathway is involved in transmitting signals from cell surface receptors to the nucleus, regulating gene expression and cellular responses. By inhibiting MEK1 and MEK2, U-0126 effectively blocks the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), leading to the suppression of downstream signaling events that promote cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of U-0126

U-0126 is unique due to its non-ATP competitive inhibition mechanism, which provides a distinct advantage in selectively targeting MEK1 and MEK2 without affecting other kinases. This specificity makes U-0126 a valuable tool in research for dissecting the MEK/ERK pathway and exploring its therapeutic potential .

Properties

IUPAC Name

5-hydroxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-4-1-2-5(6(9)10)7-3-4/h1-3,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRRUFNHHQCLDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934029
Record name 5-Hydroxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15069-92-8
Record name 15069-92-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hydroxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxypyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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